REACTION_CXSMILES
|
Cl.[O:2]1[CH:7]=[CH:6][CH2:5][CH2:4][CH2:3]1.[CH2:8]([OH:13])[CH2:9][CH2:10][CH:11]=[CH2:12]>>[CH2:8]([O:13][CH:7]1[CH2:6][CH2:5][CH2:4][CH2:3][O:2]1)[CH2:9][CH2:10][CH:11]=[CH2:12]
|
Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC=C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
At RT the reaction mixture was stirred for two hours
|
Duration
|
2 h
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Type
|
WASH
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Details
|
The solution was washed with a saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous potassium carbonate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC=C)OC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |